R-Ozanimod -

R-Ozanimod

Catalog Number: EVT-13579748
CAS Number:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ozanimod is classified as a synthetic organic compound. Its chemical formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with an average molecular weight of approximately 404.47 g/mol. The compound has been studied extensively for its pharmacological properties and therapeutic potential in managing chronic inflammatory conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of R-Ozanimod involves several steps, typically starting from simpler organic molecules. One notable method includes a two-phase system that utilizes solvents like tetrahydrofuran or acetonitrile along with water. A base such as triethylamine or potassium carbonate is often employed to facilitate reactions. The process aims to enhance product purity while minimizing the need for chromatographic purification, which can be costly and time-consuming .

The synthesis can be summarized as follows:

  1. Initial Reaction: The starting materials are reacted in a suitable solvent under controlled conditions.
  2. Phase Separation: A two-phase system allows for easier isolation of the product.
  3. Final Purification: The product is isolated using filtration or centrifugation methods.
Molecular Structure Analysis

Structure and Data

R-Ozanimod has a unique molecular structure characterized by its chiral center, which gives rise to its enantiomers, namely S-ozanimod (the active form) and R-ozanimod (the less active form). The structural formula can be represented as:

5 3 1S 1 2 hydroxyethylamino 2 3 dihydro 1H inden 4 yl 1 2 4 oxadiazol 5 yl 2 propan 2 yloxybenzonitrile\text{5 3 1S 1 2 hydroxyethylamino 2 3 dihydro 1H inden 4 yl 1 2 4 oxadiazol 5 yl 2 propan 2 yloxybenzonitrile}

The compound's detailed structural data includes:

  • Molecular Weight: 404.47 g/mol
  • Chemical Formula: C23H24N4O3C_{23}H_{24}N_{4}O_{3}
  • Chirality: Contains one chiral center leading to two enantiomers .
Chemical Reactions Analysis

Reactions and Technical Details

R-Ozanimod undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Formation of Active Metabolites: R-Ozanimod is metabolized into several active metabolites, notably CC112273 and CC1084037, through pathways involving aldehyde dehydrogenase and cytochrome P450 enzymes .
  2. Hydrolysis Reactions: The compound may also participate in hydrolysis under certain conditions, affecting its pharmacokinetic properties.
  3. Phase Transfer Catalysis: Utilizing phase transfer catalysts during synthesis enhances reaction efficiency and product yield .
Mechanism of Action

Process and Data

R-Ozanimod functions as an agonist for sphingosine 1-phosphate receptors, specifically S1P1R and S1P5R. By binding to these receptors, it modulates immune cell trafficking, effectively reducing the migration of lymphocytes into the central nervous system and inflamed tissues. This mechanism is crucial for its therapeutic effects in multiple sclerosis and inflammatory bowel disease.

Key points regarding its mechanism include:

  • Immune Modulation: Reduces chronic inflammation by altering lymphocyte movement.
  • Receptor Interaction: Selectively targets S1P receptors to achieve desired pharmacological effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

R-Ozanimod exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on the formulation; crystalline forms have been developed to enhance stability.
  • Stability: Certain crystalline forms demonstrate improved stability compared to amorphous counterparts .
  • Melting Point: Specific melting points have been characterized for different salt forms of ozanimod, influencing formulation strategies.

Relevant data include:

PropertyValue
Average Molecular Weight404.47 g/mol
Chemical FormulaC23H24N4O3C_{23}H_{24}N_{4}O_{3}
SolubilityVariable (depends on form)
Melting PointCharacterized for salts
Applications

Scientific Uses

R-Ozanimod has significant therapeutic applications primarily in the treatment of autoimmune diseases such as:

  • Multiple Sclerosis: Approved for relapsing forms of multiple sclerosis including clinically isolated syndrome.
  • Inflammatory Bowel Disease: Under investigation for treating ulcerative colitis and Crohn's disease.

Research continues to explore additional applications in other autoimmune conditions due to its immunomodulatory properties .

Discovery and Development of R-Ozanimod

Origins in Sphingosine-1-Phosphate Receptor (S1PR) Modulation

Rational Design Strategies for S1PR1/S1PR5 Selectivity

R-Ozanimod emerged from systematic optimization of sphingosine-1-phosphate receptor (S1PR) modulators to achieve subtype selectivity, specifically targeting S1PR1 and S1PR5. Traditional non-selective modulators like fingolimod required phosphorylation for activation and bound multiple S1P receptors (S1PR1/3/4/5), increasing off-target risks such as bradycardia (linked to S1PR3) [1] [9]. To overcome this, ozanimod was engineered as a direct agonist eliminating phosphorylation dependence. Key structural innovations included:

  • A methoxyimino group enhancing metabolic stability.
  • A polar group (tetrahydro-1,2,4-oxadiazole) improving selectivity for S1PR1 over S1PR3.
  • Optimized lipophilicity balancing blood-brain barrier penetration and reduced cardiotoxicity [1] [9].

This design yielded >100-fold selectivity for S1PR1/S1PR5 over S1PR2/3/4 (Table 1), minimizing off-target effects while retaining immunomodulatory efficacy [9].

Table 1: Receptor Selectivity Profile of Ozanimod

S1P Receptor SubtypeOzanimod EC₅₀ (nM)Functional Selectivity vs. S1PR1
S1PR11.11x (Reference)
S1PR54.0~4x
S1PR3>1,000>900x
S1PR4>1,000>900x

Data derived from GTPγS binding assays [9].

Comparative Analysis of Structural Analogues in the S1PR Modulator Class

R-Ozanimod distinguishes itself among S1PR modulators through its pharmacodynamic and metabolic properties:

  • Fingolimod: Requires phosphorylation; non-selective (S1PR1/3/4/5). Prolonged half-life (7 days) increases accumulation risks [3] [7].
  • Siponimod: Direct S1PR1/S1PR5 modulator but lower S1PR1 affinity (EC₅₀ = 6.4 nM) vs. ozanimod (EC₅₀ = 1.1 nM). Slower dissociation kinetics limit reversibility [3].
  • Ozanimod: Direct agonist with rapid absorption (Tₘₐₓ = 6–8 hrs). Its active metabolite, RP-101075, shares similar selectivity and extends pharmacodynamic effects without cumulative toxicity [7] [10].

Table 2: Structural and Pharmacokinetic Comparison of S1PR Modulators

ModulatorKey Structural FeaturesS1PR SelectivityActive Metabolite
FingolimodSphingosine backbone; requires phosphorylationS1PR1/3/4/5Fingolimod-P
SiponimodTetrahydroisoquinoline-based; direct agonistS1PR1/S1PR5None significant
OzanimodOxadiazole core; direct agonistS1PR1/S1PR5RP-101075 (active)

Structural features dictate selectivity and metabolic pathways [3] [7].

Preclinical Development and Target Validation

In Vitro Screening for Receptor Binding Affinity and Functional Activity

Comprehensive in vitro studies validated ozanimod’s mechanism:

  • Binding assays: Ozanimod exhibited high-affinity binding to S1PR1 (Kᵢ = 0.4 nM) and S1PR5 (Kᵢ = 1.0 nM), with negligible activity at S1PR2/3/4 (Kᵢ > 1,000 nM) [9].
  • Functional activity: Using GTPγS incorporation assays, ozanimod demonstrated potent agonism at S1PR1 (EC₅₀ = 1.1 nM) and S1PR5 (EC₅₀ = 4.0 nM), inducing receptor internalization and sustained lymphopenia in vivo [9].
  • Lymphocyte specificity: Ozanimod selectively sequestered CCR7⁺ naïve/central memory T cells in lymph nodes, sparing effector memory T cells critical for pathogen surveillance [9].

Table 3: In Vitro Functional Activity of Ozanimod

Assay TypeTargetOzanimod ResultSignificance
GTPγS Binding (EC₅₀)S1PR11.1 nMHigh potency agonist
GTPγS Binding (EC₅₀)S1PR54.0 nMModerate potency agonist
β-Arrestin RecruitmentS1PR3>1,000 nMAvoids pulmonary/cardiac toxicity

Data confirm subtype-specific agonism [9].

Mechanistic Insights from Autoimmune Disease Models

Ozanimod’s efficacy was validated in multiple in vivo models:

  • Murine Experimental Autoimmune Encephalomyelitis (EAE): Ozanimod (1 mg/kg/day) reduced CNS inflammation by 80% and demyelination by 70% vs. controls. This correlated with decreased CD4⁺ T-cell infiltration into the spinal cord [9].
  • NZBWF1 Lupus Model: Therapeutic dosing (3 mg/kg/day) reduced proteinuria by 60% and serum blood urea nitrogen (BUN) by 45%. Histology showed attenuated glomerular expansion, interstitial fibrosis, and tubular atrophy (Table 4) [10].
  • Mechanistic depth: Beyond lymphocyte sequestration, ozanimod suppressed interferon-alpha (IFN-α) production by reducing plasmacytoid dendritic cell (pDC) migration into inflamed tissues. Downregulation of fibrotic genes (e.g., TGF-β, COL1A1) in kidneys highlighted direct anti-fibrotic effects [8] [10].

Table 4: Kidney Histopathology Scores in NZBWF1 Mice After Ozanimod Treatment

Pathological ParameterVehicle Group ScoreOzanimod (3 mg/kg) ScoreReduction (%)
Mesangial Expansion3.2 ± 0.41.1 ± 0.366%
Endo/Exo-Capillary Proliferation2.8 ± 0.30.9 ± 0.268%
Interstitial Fibrosis3.0 ± 0.51.0 ± 0.367%
Glomerular Deposits2.9 ± 0.41.2 ± 0.359%

Semi-quantitative scoring (0–4 scale; mean ± SEM) after 20 weeks of treatment [10].

These studies positioned R-ozanimod as a dual-action therapeutic: immunomodulatory via S1PR1 and potentially neuroprotective via S1PR5 expressed on oligodendrocytes [8] [9].

Properties

Product Name

R-Ozanimod

IUPAC Name

5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1

InChI Key

XRVDGNKRPOAQTN-HXUWFJFHSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.